molecular formula C10H7ClO3 B13164867 Methyl 4-chloro-1-benzofuran-3-carboxylate

Methyl 4-chloro-1-benzofuran-3-carboxylate

Katalognummer: B13164867
Molekulargewicht: 210.61 g/mol
InChI-Schlüssel: FGXOSRCZABPPFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-chloro-1-benzofuran-3-carboxylate: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a benzofuran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency and reduce side reactions during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-chloro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 4-position .

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 4-chloro-1-benzofuran-3-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, benzofuran derivatives have shown promise as antimicrobial and anticancer agents. This compound, in particular, has been studied for its potential to inhibit the growth of certain cancer cell lines .

Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents. Its ability to interact with specific molecular targets in cells is of great interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties contribute to the development of high-performance materials .

Wirkmechanismus

The mechanism of action of methyl 4-chloro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with key cellular components is a crucial aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 4-chloro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H7ClO3

Molekulargewicht

210.61 g/mol

IUPAC-Name

methyl 4-chloro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3

InChI-Schlüssel

FGXOSRCZABPPFX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=COC2=C1C(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.